2,6-Dichloro-3-(methoxymethyl)pyridine

Description

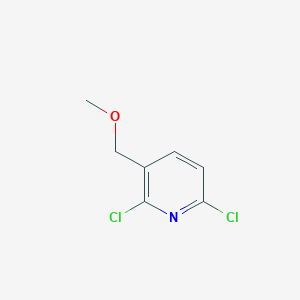

2,6-Dichloro-3-(methoxymethyl)pyridine is a halogenated pyridine derivative characterized by chlorine atoms at the 2- and 6-positions and a methoxymethyl (-CH2OCH3) group at the 3-position. Pyridine derivatives are widely employed in fine chemistry due to their versatility in substitution reactions, enabling tailored physicochemical properties for specific applications .

However, comprehensive data on its synthesis, stability, and commercial applications require extrapolation from structurally similar compounds.

Properties

IUPAC Name |

2,6-dichloro-3-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-4-5-2-3-6(8)10-7(5)9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVOVELGMKVUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301284880 | |

| Record name | 2,6-Dichloro-3-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330763-31-9 | |

| Record name | 2,6-Dichloro-3-(methoxymethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330763-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(methoxymethyl)pyridine typically involves the chlorination of 3-methoxymethyl-pyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. Common reagents used in this process include chlorine gas or other chlorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(methoxymethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxymethyl group can be oxidized to form different functional groups.

Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: Products include reduced derivatives of the original compound.

Scientific Research Applications

Chemistry

2,6-Dichloro-3-(methoxymethyl)pyridine serves as a crucial building block in organic synthesis. Its chlorinated structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex organic molecules.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The chlorine atoms can be replaced by nucleophiles, facilitating the formation of diverse derivatives. |

| Coupling Reactions | Used in cross-coupling reactions to form carbon-carbon bonds with other organic compounds. |

Biology

The compound is investigated for its potential as a precursor in synthesizing biologically active compounds. It can influence biological pathways through its interactions with molecular targets.

- Mechanism of Action : The functional groups in this compound enable it to engage in hydrogen bonding and other interactions that can modulate enzyme activities or receptor binding.

| Biological Activity | Target |

|---|---|

| Enzyme Inhibition | Potential role in inhibiting specific enzymes related to disease pathways. |

| Receptor Modulation | May affect receptor binding and signaling pathways. |

Medicine

Research is ongoing to explore the compound's therapeutic applications, particularly in drug development. Its structural characteristics make it suitable for designing new pharmaceuticals.

- Case Study : In a study focused on anti-inflammatory agents, derivatives of this compound exhibited promising activity against inflammatory markers in vitro.

| Therapeutic Area | Findings |

|---|---|

| Anti-inflammatory | Derivatives showed significant inhibition of pro-inflammatory cytokines. |

| Antimicrobial | Some derivatives demonstrated activity against bacterial strains. |

Industry

In industrial applications, this compound is utilized in producing agrochemicals and other industrial chemicals due to its reactivity and stability.

- Agrochemical Production : It is involved in synthesizing herbicides and insecticides that target specific pests while minimizing environmental impact.

| Industrial Application | Description |

|---|---|

| Agrochemicals | Used as an intermediate in the synthesis of selective herbicides. |

| Chemical Manufacturing | Serves as a precursor for various industrial chemicals with specific functionalities. |

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(methoxymethyl)pyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The chlorine atoms and the methoxymethyl group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF3) group in 2,6-Dichloro-3-(trifluoromethyl)pyridine enhances electrophilicity and lipophilicity, making it a preferred intermediate in agrochemicals .

- Halogen Effects : Bromine at position 2 (as in ) increases molecular weight and polarizability compared to chlorine, altering binding affinity in pharmaceutical contexts.

Physical and Chemical Properties

- Solubility : Methoxymethyl and methoxy groups (e.g., ) generally improve solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to chlorinated analogs like 2,6-Dichloro-3-(chloromethyl)pyridine .

- Stability : The trifluoroethoxy group in 2,6-Dichloro-3-(2,2,2-trifluoroethoxy)pyridine confers metabolic resistance, whereas the methoxymethyl group may be more susceptible to oxidative degradation.

Biological Activity

2,6-Dichloro-3-(methoxymethyl)pyridine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_8H_8Cl_2N

- CAS Number : 1330763-31-9

- Molecular Weight : 202.06 g/mol

The compound features a pyridine ring substituted with two chlorine atoms and a methoxymethyl group, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis. The presence of chlorine atoms enhances its lipophilicity, allowing better penetration through bacterial membranes.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. The following table summarizes the IC50 values observed in different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF-7 (breast) | 20 |

| A549 (lung) | 25 |

The cytotoxicity appears to be linked to the induction of apoptosis in cancer cells, although further mechanistic studies are required to elucidate the exact pathways involved.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal examined the antimicrobial efficacy of various pyridine derivatives, including this compound. The study highlighted its effectiveness against multi-drug resistant (MDR) strains, suggesting that it may serve as a lead compound for antibiotic development .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in treated cells. The study concluded that further modifications of the compound could enhance its selectivity and potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,6-Dichloro-3-(methoxymethyl)pyridine, and how do reaction conditions affect yields?

- Methodological Answer : Microwave-assisted synthesis (50–100 W, 120–150°C) is effective for halogenated pyridines, reducing reaction times compared to conventional heating . For methoxymethyl group introduction, nucleophilic substitution using methoxymethyl chloride under inert conditions (argon atmosphere, dry DMF) yields optimal results. Solvent polarity and temperature (60–80°C) critically influence regioselectivity due to steric hindrance from chlorine substituents. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) resolves byproducts like 3,5-dichloro isomers .

Q. What spectroscopic techniques are optimal for characterizing the methoxymethyl and dichloro substituents in this compound?

- Methodological Answer :

- NMR : H NMR (CDCl₃) identifies methoxymethyl protons as a singlet at δ 3.40–3.45 ppm (OCH₃) and a multiplet at δ 4.50–4.60 ppm (CH₂). C NMR confirms the pyridine ring carbons (δ 145–155 ppm) and methoxymethyl carbon (δ 70–75 ppm) .

- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for Cl substituents (M+2 and M+4 peaks) and verifies molecular weight (theoretical M.W. ~192.03 g/mol) .

- IR : Stretching frequencies at 680–720 cm⁻¹ (C-Cl) and 1100–1150 cm⁻¹ (C-O-C) confirm functional groups .

Q. How should researchers handle storage and stability considerations for halogenated pyridine derivatives?

- Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to prevent photodegradation. Chlorinated pyridines are hygroscopic; use molecular sieves (3Å) in storage containers. Stability tests via accelerated aging (40°C/75% RH for 14 days) with HPLC monitoring detect decomposition products (e.g., hydrolysis to 3-hydroxymethyl derivatives) .

Advanced Research Questions

Q. What strategies exist for selective functionalization of this compound in heterocyclic chemistry applications?

- Methodological Answer :

- C-2 Chlorine Replacement : Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C) selectively substitutes the C-2 chlorine. The C-6 position remains inert due to steric blocking by the methoxymethyl group .

- C-6 Functionalization : Use bulky ligands (e.g., XPhos) and elevated temperatures (100–120°C) to overcome steric hindrance. Monitor regioselectivity via LC-MS to avoid bis-substitution .

Q. How does computational modeling assist in predicting reactivity patterns of polychlorinated pyridines with methoxyalkyl groups?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) predict electrophilic aromatic substitution (EAS) sites. Fukui indices identify C-4 as the most nucleophilic position (highest ), while C-2 and C-6 are electrophilic. Molecular dynamics simulations (Amber force field) reveal steric effects of the methoxymethyl group, explaining reduced reactivity at C-3 .

Q. What analytical approaches resolve contradictions between experimental data and theoretical predictions in substitution reactions?

- Methodological Answer :

- Contradiction Example : Observed C-4 nitration conflicts with EAS predictions.

- Resolution : Use N-labeled HNO₃ to track nitration pathways. Combined HPLC-NMR identifies unexpected intermediates (e.g., Meisenheimer complexes). Kinetic studies (stopped-flow UV-Vis) reveal temperature-dependent mechanistic shifts from electrophilic to radical pathways .

- Validation : X-ray crystallography of nitro derivatives confirms regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.